molecular formula C8H6INS B13656119 5-Iodobenzo[b]thiophen-2-amine

5-Iodobenzo[b]thiophen-2-amine

Katalognummer: B13656119
Molekulargewicht: 275.11 g/mol
InChI-Schlüssel: PJYVYXVVZJBGFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodobenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of an iodine atom at the 5th position and an amine group at the 2nd position on the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodobenzo[b]thiophen-2-amine typically involves the iodination of benzo[b]thiophene followed by amination. One common method is the electrophilic cyclization reaction, where a precursor compound undergoes cyclization in the presence of iodine to form the iodinated benzothiophene . The amination step can be achieved using various amine sources under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Iodobenzo[b]thiophen-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Products: Various substituted benzothiophenes.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

5-Iodobenzo[b]thiophen-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Iodobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    Benzo[b]thiophene: The parent compound without the iodine and amine groups.

    2-Aminobenzo[b]thiophene: Similar structure but lacks the iodine atom.

    5-Iodobenzo[b]thiophene: Lacks the amine group.

Uniqueness: 5-Iodobenzo[b]thiophen-2-amine is unique due to the presence of both the iodine atom and the amine group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds .

Eigenschaften

Molekularformel

C8H6INS

Molekulargewicht

275.11 g/mol

IUPAC-Name

5-iodo-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6INS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2

InChI-Schlüssel

PJYVYXVVZJBGFA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1I)C=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.